

Mass spectrum of 2-Chloro-4,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name:	2-Chloro-4,5-dimethoxybenzaldehyde
Cat. No.:	B104898

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An In-Depth Technical Guide to the Predicted Mass Spectrum of **2-Chloro-4,5-dimethoxybenzaldehyde**

Introduction

2-Chloro-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde with significant utility in synthetic organic chemistry, particularly as a precursor in the synthesis of pharmaceuticals and other complex molecules. Understanding its molecular structure and stability is paramount for researchers in drug development. Mass spectrometry, specifically under Electron Ionization (EI), is a cornerstone technique for elucidating the structure of such compounds by analyzing their fragmentation patterns upon ionization.

This guide provides a comprehensive, predictive analysis of the electron ionization mass spectrum of **2-Chloro-4,5-dimethoxybenzaldehyde**. As a publicly available, experimentally derived spectrum for this specific compound is not readily found in common databases, this document leverages established principles of mass spectrometry and spectral data from closely related structural analogs to construct a scientifically grounded, theoretical framework. We will explore the expected molecular ion, predict the primary fragmentation pathways, and provide a detailed experimental protocol for acquiring such a spectrum. This predictive approach offers researchers a robust reference for identifying this compound and understanding its behavior in a mass spectrometer.

Predicted Mass Spectrum Analysis: Key Fragmentation Pathways

The fragmentation of **2-Chloro-4,5-dimethoxybenzaldehyde** under electron ionization (typically at 70 eV) is governed by the interplay of its functional groups: the aromatic ring, the aldehyde group, the chlorine atom, and the two methoxy groups. The initial event is the removal of an electron to form a radical cation, the molecular ion ($M^{+\bullet}$). The stability of the aromatic system ensures that the molecular ion peak will be clearly observable.

The Molecular Ion ($M^{+\bullet}$)

The molecular formula for **2-Chloro-4,5-dimethoxybenzaldehyde** is $C_9H_9ClO_3$. Its nominal molecular weight is 200 g/mol (using ^{12}C , 1H , ^{35}Cl , ^{16}O). A key feature in its mass spectrum will be the isotopic peak distribution arising from the two stable isotopes of chlorine: ^{35}Cl (75.77% abundance) and ^{37}Cl (24.23% abundance). This will result in two distinct molecular ion peaks:

- $M^{+\bullet}$ peak at m/z 200, corresponding to the molecule containing ^{35}Cl .
- $[M+2]^{+\bullet}$ peak at m/z 202, corresponding to the molecule containing ^{37}Cl .

The intensity ratio of these peaks will be approximately 3:1, a characteristic signature for a monochlorinated compound.

Primary Fragmentation Pathways

The molecular ion will undergo a series of predictable fragmentation reactions, driven by the formation of stable neutral molecules and resonant-stabilized cations.

- Loss of a Hydrogen Radical ($M-1$): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. This $[M-H]^+$ fragment is expected to be a prominent peak in the spectrum.[\[1\]](#)[\[2\]](#)
 - $[C_9H_9ClO_3]^{+\bullet} \rightarrow [C_9H_8ClO_3]^+ + H^{\bullet}$
- Loss of a Methyl Radical ($M-15$): The methoxy groups are susceptible to α -cleavage, resulting in the loss of a methyl radical ($\bullet CH_3$). This is a highly favorable pathway, leading to a very stable, resonance-delocalized cation.[\[3\]](#)

- $[C_9H_9ClO_3]^{+}\bullet \rightarrow [C_8H_6ClO_3]^{+} + \bullet CH_3$
- Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical ($\bullet CHO$). This yields a substituted chlorodimethoxybenzene cation, which is a major, diagnostically significant fragment for benzaldehydes.[\[1\]](#)[\[2\]](#)
- $[C_9H_9ClO_3]^{+}\bullet \rightarrow [C_8H_8ClO_2]^{+} + \bullet CHO$
- Loss of a Chlorine Radical (M-35): The carbon-chlorine bond can cleave to release a chlorine radical ($\bullet Cl$). The resulting cation would be a dimethoxybenzoyl cation.
- $[C_9H_9ClO_3]^{+}\bullet \rightarrow [C_9H_9O_3]^{+} + \bullet Cl$

Secondary and Sequential Fragmentations

The primary fragment ions will undergo further fragmentation, providing additional structural information. A logical cascade of losses is anticipated:

- [M-15] → [M-15-28]: The ion formed by the loss of a methyl radical (m/z 185) can subsequently lose a molecule of carbon monoxide (CO) to form a new cation at m/z 157.
 - $[C_8H_6ClO_3]^{+} \rightarrow [C_7H_6ClO_2]^{+} + CO$
- [M-29] → [M-29-15]: The ion at m/z 171 (from loss of $\bullet CHO$) can then lose a methyl radical from one of the methoxy groups.
 - $[C_8H_8ClO_2]^{+} \rightarrow [C_7H_5ClO]^{+} + \bullet CH_3$

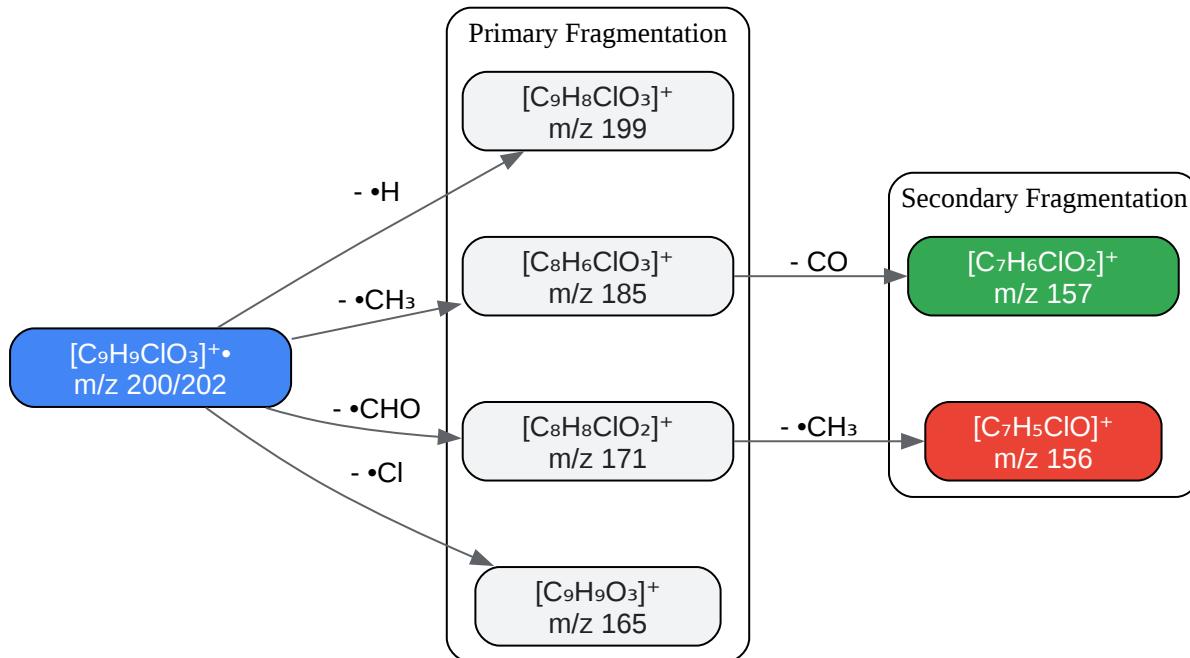
This logical fragmentation cascade is visualized in the diagram below.

Data Presentation

Table 1: Predicted Key Ions in the Mass Spectrum of 2-Chloro-4,5-dimethoxybenzaldehyde

m/z (for ^{35}Cl)	Proposed Formula	Neutral Loss	Identity of Ion
200	$[\text{C}_9\text{H}_9\text{ClO}_3]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$)
199	$[\text{C}_9\text{H}_8\text{ClO}_3]^+$	$\cdot\text{H}$	$[\text{M}-\text{H}]^+$
185	$[\text{C}_8\text{H}_6\text{ClO}_3]^+$	$\cdot\text{CH}_3$	$[\text{M}-\text{CH}_3]^+$
171	$[\text{C}_8\text{H}_8\text{ClO}_2]^+$	$\cdot\text{CHO}$	$[\text{M}-\text{CHO}]^+$
165	$[\text{C}_9\text{H}_9\text{O}_3]^+$	$\cdot\text{Cl}$	$[\text{M}-\text{Cl}]^+$
157	$[\text{C}_7\text{H}_6\text{ClO}_2]^+$	$\cdot\text{CH}_3, \text{CO}$	$[\text{M}-\text{CH}_3-\text{CO}]^+$
156	$[\text{C}_7\text{H}_5\text{ClO}]^+$	$\cdot\text{CHO}, \cdot\text{CH}_3$	$[\text{M}-\text{CHO}-\text{CH}_3]^+$

Visualization of Fragmentation Pathway



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Caption: Predicted EI fragmentation pathway of **2-Chloro-4,5-dimethoxybenzaldehyde**.

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol outlines a standardized procedure for analyzing a solid, thermally stable compound like **2-Chloro-4,5-dimethoxybenzaldehyde** using a Gas Chromatograph-Mass Spectrometer (GC-MS) with a direct insertion probe or via direct injection if solubility permits.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum.

Instrumentation and Materials:

- Mass Spectrometer capable of Electron Ionization (e.g., Quadrupole, Time-of-Flight).[\[4\]](#)
- Sample Introduction System: Direct Insertion Probe (DIP) or GC with a suitable column (e.g., DB-5ms).
- Sample: **2-Chloro-4,5-dimethoxybenzaldehyde** (~1 mg).
- Solvent (for GC injection): High-purity ethyl acetate or dichloromethane.
- Helium (carrier gas for GC).
- Glass capillaries for DIP.

Procedure:

- System Preparation and Calibration:
 - Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications, typically using a reference compound like perfluorotributylamine (PFTBA).
 - Set the ion source temperature to ~230 °C and the quadrupole/analyizer temperature to ~150 °C.
 - Set the ionization energy to 70 eV.

- Define the mass scan range (e.g., m/z 40-350) to ensure capture of all relevant fragments and the molecular ion.
- Sample Preparation (Direct Insertion Probe Method):
 - Load a small amount of the solid sample into a clean glass capillary tube.
 - Insert the capillary into the direct insertion probe.
 - Insert the probe into the mass spectrometer's vacuum interlock.
- Data Acquisition (Direct Insertion Probe Method):
 - Evacuate the probe interlock.
 - Once vacuum is established, insert the probe tip into the ion source.
 - Begin data acquisition.
 - Slowly heat the probe according to a programmed temperature ramp (e.g., from 50 °C to 250 °C at 20 °C/min) to volatilize the sample directly into the ion source.
 - Monitor the total ion chromatogram (TIC). The spectrum should be averaged across the peak of the evaporating sample to obtain a representative mass spectrum.
- Data Analysis:
 - Identify the molecular ion peaks ($M^{+\bullet}$ and $[M+2]^{+\bullet}$) and confirm their ~3:1 ratio.
 - Identify the major fragment ions and propose structures for each based on logical neutral losses (e.g., -15 for $\bullet\text{CH}_3$, -29 for $\bullet\text{CHO}$).
 - Compare the obtained spectrum against the predicted fragmentation patterns outlined in this guide and against library data for analogous compounds.[\[5\]](#)[\[6\]](#)

Conclusion

While an experimentally confirmed mass spectrum for **2-Chloro-4,5-dimethoxybenzaldehyde** is not widely published, a detailed and reliable prediction of its fragmentation behavior can be

constructed from fundamental principles of mass spectrometry and comparison with structurally similar molecules. The key diagnostic features in its EI mass spectrum are expected to be a distinct $M^{+}\bullet/[M+2]^{+}\bullet$ isotopic pattern at m/z 200/202, and prominent fragment ions resulting from the loss of a methyl radical (m/z 185) and a formyl radical (m/z 171). This in-depth guide provides researchers with the theoretical foundation and practical methodology to confidently identify this compound and interpret its mass spectral data.

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